7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one
Description
Properties
IUPAC Name |
2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNELIAJKYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746983 | |
| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-73-5 | |
| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method employs a one-pot sequential process combining a Lewis acid-catalyzed Ugi four-component reaction (U-4CR) and a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr). The protocol, detailed by Luo et al., constructs the dibenzoxazepine core through convergent bond formation.
Reagents and Conditions
-
Reactants :
-
2-Aminophenol derivatives (7-amino substitution pre-installed)
-
2-Chloro-5-nitrobenzaldehyde (introduces the 2-chloro substituent)
-
2-Bromobenzoic acid (carboxylic acid component)
-
Cyclohexyl isocyanide (isocyanide component)
-
-
Catalyst : 25 mol% Mg(ClO)
-
Solvent : Methanol
-
Temperature : 30–40°C for U-4CR (22–95 h), 120°C for SNAr (10 min, microwave)
Mechanism and Key Steps
-
U-4CR Phase :
The reaction proceeds via imine formation between 2-aminophenol and 2-chloro-5-nitrobenzaldehyde, activated by Mg(ClO). Subsequent nucleophilic addition of cyclohexyl isocyanide and 2-bromobenzoic acid yields a linear peptoid intermediate. -
SNAr Cyclization :
Microwave irradiation promotes intramolecular attack by the phenolic oxygen on the 2-chloro position, displacing chloride and forming the oxazepine ring. Aqueous KCO facilitates deprotonation and accelerates the SNAr step.
Yield and Optimization
-
Critical Factors :
-
Electron-withdrawing groups on the benzaldehyde component improve imine reactivity.
-
Microwave irradiation reduces cyclization time from hours to minutes.
-
Denitrocyclisation via Intramolecular Nucleophilic Aromatic Substitution
Reaction Overview
This approach, adapted from Plakhtinskiy et al., leverages intramolecular denitrocyclisation to assemble the tricyclic system. Unlike the Ugi method, this route starts with nitro-substituted precursors, enabling late-stage introduction of the amino group.
Reagents and Conditions
-
Starting Material : 4-Chloro-3-nitrobenzonitrile or analogous o-nitrochloro derivatives.
-
Base : Aqueous KCO or NaHCO.
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO).
-
Temperature : 80–120°C (conventional heating).
Mechanism and Key Steps
-
Nucleophilic Attack :
The phenolic oxygen of a salicylamide derivative attacks the nitro-substituted aromatic ring, displacing the nitro group () and forming the oxazepine ring. -
Nitro-to-Amino Reduction :
Post-cyclization, the nitro group at position 7 is reduced to an amine using catalytic hydrogenation () or sodium dithionite ().
Thermal Cyclization of Precursor Amides
Reaction Overview
A classical method involving thermal cyclization of 2-(2-aminophenoxy)benzamide derivatives, as reported in early syntheses of dibenzoxazepinones.
Reagents and Conditions
-
Starting Material : 2-(2-Aminophenoxy)benzoyl chloride.
-
Base : Triethylamine (for HCl scavenging).
-
Solvent : Toluene or xylene.
-
Temperature : Reflux (110–140°C).
Mechanism and Key Steps
-
Amide Formation :
Reaction of 2-(2-aminophenoxy)benzoic acid with thionyl chloride () generates the acyl chloride, which is coupled with amines to form the amide. -
Cyclization :
Heating induces intramolecular nucleophilic attack by the amine on the carbonyl carbon, yielding the oxazepine-11(10H)-one framework.
Yield and Optimization
-
Critical Factors :
-
Electron-donating groups on the benzamide improve cyclization efficiency.
-
Prolonged heating (>12 h) may lead to decomposition.
-
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of antidepressants and antipsychotics.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one involves its interaction with specific molecular targets:
Neurotransmitter Reuptake Inhibition: The compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Receptor Binding: It binds to various receptors, including adrenergic and serotonergic receptors, modulating their activity and contributing to its pharmacological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 7-amino-2-chlorodibenzoxazepinone with structurally related dibenzoxazepine derivatives:
Key Observations :
- Substituent Position: The 7-amino group in the target compound is structurally analogous to the 7-acylamino group in Compound 2, which is critical for antigiardial activity. In contrast, the 8-substituted isomer (SN00797640) is inactive, highlighting the importance of regiochemistry .
- Chlorine vs.
2.2.1 Antigiardial Activity
- The 7-amino group could serve as a precursor for bioactive amides .
- Compound 2 (7-Benzamido) : IC₅₀ = 0.18 µM against Giardia duodenalis, outperforming 8-substituted analogs (IC₅₀ >10 µM) .
- SN00797640 (8-Benzamido) : Initially misassigned as active; corrected structure (7-substituted) confirmed activity, emphasizing the necessity of regiochemical validation .
2.2.2 Multidrug Resistance (MDR) Reversal
Dibenzoxazepinones are explored as MDR reversal agents in cancer therapy. The 2-chloro and 7-amino groups may enhance interactions with efflux pumps (e.g., P-glycoprotein) compared to unsubstituted analogs .
Biological Activity
7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one, identified by its CAS number 37081-73-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H9ClN2O2, with a molecular weight of 260.68 g/mol. The compound appears as a crystalline solid and is soluble in methanol and other organic solvents like ethanol and dichloromethane .
| Property | Value |
|---|---|
| CAS Number | 37081-73-5 |
| Molecular Formula | C13H9ClN2O2 |
| Molecular Weight | 260.68 g/mol |
| Appearance | Crystalline solid |
| Solubility | Methanol, ethanol, dichloromethane |
Research indicates that this compound exhibits several pharmacological activities. It has been identified as a melatonin receptor agonist , which plays a crucial role in regulating circadian rhythms and sleep patterns. Additionally, it acts as a competitive antagonist for serotonin receptors (5-HT2C and 5-HT2B), which are implicated in various neuropsychiatric disorders .
Pharmacological Effects
The compound's biological activity can be summarized as follows:
- Melatonin Receptor Activity : Agonistic effects on MT1 and MT2 receptors.
- Serotonin Receptor Interaction : Competitive antagonism at human and porcine 5-HT2C receptors (pKi = 6.2) and human 5-HT2B receptors (pKi = 6.6).
These interactions suggest potential applications in treating sleep disorders and mood regulation.
Table 2: Biological Activity Summary
| Activity Type | Target Receptor | Binding Affinity (pKi) |
|---|---|---|
| Melatonin Agonist | MT1/MT2 | - |
| Serotonin Antagonist | 5-HT2C | 6.2 |
| Serotonin Antagonist | 5-HT2B | 6.6 |
Case Study 1: Sleep Disorders
In a study examining compounds for their effects on sleep regulation, this compound demonstrated significant agonistic activity at melatonin receptors, leading to improved sleep latency and duration in rodent models . The findings suggest its potential utility in developing new therapies for insomnia.
Case Study 2: Mood Disorders
Another investigation focused on the compound's interaction with serotonin receptors indicated its effectiveness in reducing anxiety-like behaviors in animal models. The antagonistic action at the 5-HT2C receptor was particularly noted for its ability to modulate serotonin levels, which could be beneficial for treating anxiety and depression .
Q & A
Q. What are the established synthetic routes for 7-amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of substituted benzoxazepine precursors. A common approach involves introducing chlorine and amino groups through nucleophilic substitution or catalytic amination. For example, piperazine derivatives are often used to functionalize the dibenzoxazepine core at position 11 . Optimization requires monitoring reaction parameters:
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
- NMR Spectroscopy : - and -NMR confirm substitution patterns, with aromatic protons appearing at δ 6.8–8.2 ppm and carbonyl carbons at ~170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (theoretical CHClNO: 260.03 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dibenzoxazepine core .
Q. How is this compound utilized as a reference standard in pharmaceutical analysis?
As a certified reference material (CRM), it ensures quality control in drug development. Specifications include:
| Parameter | Requirement | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Traceability | USP 1031445 | Pharmacopeial standards |
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, piperazine substitution) influence biological activity in SAR studies?
- Chlorine at position 2 : Enhances electrophilicity, improving binding to CNS targets (e.g., serotonin receptors) .
- Piperazine at position 11 : Increases solubility and modulates pharmacokinetics. Substitutions with methyl or ethyl groups alter metabolic stability .
- Amino group at position 7 : Critical for hydrogen bonding with enzymatic active sites. Removing this group reduces potency by >50% .
Q. How can researchers resolve discrepancies in HPLC purity data for this compound?
Common issues include co-elution of impurities or degradation products. Mitigation strategies:
- Gradient Elution : Use a C18 column with acetonitrile/water (0.1% formic acid) gradients to separate polar degradation products .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile functional groups .
- LC-MS/MS : Correlate retention times with fragmentation patterns to distinguish isobaric impurities .
Q. What experimental design principles apply to optimizing its enantiomeric purity?
Chiral resolution requires:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for baseline separation .
- Kinetic Resolution : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to favor one enantiomer during synthesis .
- Crystallization : Solvent mixtures (e.g., ethanol/water) selectively precipitate the desired enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
